(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride

Catalog No.
S1799101
CAS No.
120570-09-4
M.F
C15H24Cl2N2
M. Wt
303.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihyd...

CAS Number

120570-09-4

Product Name

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride

IUPAC Name

N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

InChI

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H

InChI Key

BABMCKVVGDIUCA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound characterized by its unique quinuclidine structure, which is a bicyclic amine. This compound features a phenylethyl substituent and is synthesized as a dihydrochloride salt, enhancing its solubility and stability in biological environments. The specific stereochemistry of the compound contributes to its potential biological activity, particularly in the context of neuropharmacology.

No known mechanism of action for this specific compound is documented in scientific literature.

  • Toxicity: Amines can have varying degrees of toxicity depending on the structure.
  • Flammability: Organic compounds with aromatic rings can be flammable.
  • Reactivity: Amines can react with various chemicals.
  • Availability and Research Focus: This compound is commercially available from a few chemical suppliers, primarily focused on research chemicals. This suggests that it may be a research tool being investigated for potential biological activity, but there is no clear indication of its specific use.
  • Chemical Structure Considerations: The presence of the quinuclidine core structure and a phenethylamine moiety suggests some potential areas of interest. Quinuclidines are a class of bicyclic amines found in some biologically active natural products []. Phenethylamines are a broad class of compounds with diverse effects, including acting as neuromodulators []. However, further research is needed to determine the specific activity of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride.

The chemical reactivity of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can be analyzed through various organic reactions, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as the dihydrochloride form.
  • Hydrogen Bonding: The presence of nitrogen allows for hydrogen bonding interactions with other biological molecules, influencing its pharmacological properties.

These reactions are crucial for understanding the compound's behavior in biological systems and its interactions with other molecules.

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has been studied for its biological activities, particularly its potential as a ligand for various neurotransmitter receptors. Its structural features suggest that it may interact with muscarinic acetylcholine receptors and potentially influence cognitive functions.

Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating that it may exhibit both therapeutic effects and possible side effects depending on dosage and target interactions .

The synthesis of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride typically involves several steps:

  • Formation of Quinuclidine: Starting from commercially available precursors, quinuclidine is synthesized through cyclization reactions.
  • Chiral Resolution: The (R) and (S) enantiomers can be separated using chiral chromatography or asymmetric synthesis techniques.
  • Amine Substitution: The phenylethyl group is introduced via nucleophilic substitution on the quinuclidine framework.
  • Salt Formation: The final step involves treating the amine with hydrochloric acid to yield the dihydrochloride salt form.

These methods highlight the importance of stereochemistry in the synthesis process, which directly influences the compound's biological activity.

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has potential applications in:

  • Pharmaceutical Development: It may serve as a lead compound for developing drugs targeting neurological disorders.
  • Research: Used in studies exploring receptor interactions and mechanisms of action in neurotransmission.

Its unique structure allows researchers to explore various modifications to enhance efficacy or reduce side effects.

Interaction studies involving (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride focus on its binding affinity to specific receptors. Techniques such as:

  • Radiolabeled Binding Assays: These assays help determine the binding kinetics and affinities for muscarinic receptors.
  • Molecular Docking Studies: Computational methods predict how well the compound fits into receptor sites, providing insights into potential pharmacological effects.

These studies are essential for understanding how this compound could be utilized therapeutically.

Similar Compounds

Several compounds share structural similarities with (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
QuinuclidineBicyclic amine without substituentsNeurotransmitter receptor interaction
1-Methylquinuclidinium iodideMethyl group at nitrogen positionAnticholinergic effects
(S)-(+)-1-AcetylaminoquinuclidiniumAcetylamino substituentPotential analgesic properties
4-(2-Aminoethyl)phenol quinuclidine derivativeAminoethyl group addedModulation of serotonin receptors

The presence of a phenylethyl group in (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride distinguishes it from these similar compounds, potentially enhancing its selectivity and efficacy towards specific receptors.

This comprehensive overview outlines the significance of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride in medicinal chemistry, emphasizing its unique properties and potential applications in drug development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

302.1316542 g/mol

Monoisotopic Mass

302.1316542 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2023

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